molecular formula C13H25NO2 B1462723 2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one CAS No. 1155614-21-3

2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one

Cat. No. B1462723
M. Wt: 227.34 g/mol
InChI Key: WOYNLCWVZGHRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one” is a derivative of piperidine, which is a widely used building block in the synthesis of pharmaceuticals and other organic compounds . The presence of the hydroxyl group (-OH) on the piperidine ring and the hexan-1-one group suggests that this compound might have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.

Scientific Research Applications

Extraction Efficacy in Toxicology

One of the pertinent applications of related organic solvents, like hexan-1-one derivatives, is in toxicological studies for drug extraction from biological specimens. Specifically, these solvents are used based on their polarity to efficiently extract drugs with various functional groups from aqueous solutions. This is crucial in clinical toxicology to determine the presence and concentration of drugs in biological samples (Siek, 1978).

Synthesis of Heterocycles

Compounds structurally similar to 2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one are valuable intermediates in organic synthesis, particularly in the creation of heterocycles. These are essential in developing pharmaceuticals and other biologically active molecules. The synthesis often involves multi-component reactions, showcasing the versatility of such compounds in facilitating complex organic transformations (Laroum et al., 2019).

Biodegradation and Environmental Fate

Understanding the biodegradation and environmental fate of ether compounds, such as ethyl tert-butyl ether (ETBE), provides insights into the broader category of ethers, including 2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one. Research into ETBE's biodegradation in soil and groundwater elucidates the microbial pathways and environmental factors influencing the breakdown and fate of similar compounds, which is vital for assessing their environmental impact (Thornton et al., 2020).

Genotoxic, Mutagenic, and Carcinogenic Potentials

Investigations into the toxicological profiles of lower acrylates provide a framework for understanding the potential health risks associated with exposure to various industrial chemicals, including those structurally related to 2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one. These studies help in assessing the genotoxic, mutagenic, and carcinogenic potentials, guiding safe handling and regulatory standards (Suh et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemicals with care and use appropriate personal protective equipment .

Future Directions

The future research directions for “2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one” could potentially involve exploring its pharmacological properties, given the interest in piperidine derivatives in pharmaceutical research .

properties

IUPAC Name

2-ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-3-5-6-11(4-2)13(16)14-9-7-12(15)8-10-14/h11-12,15H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYNLCWVZGHRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-(4-hydroxypiperidin-1-yl)hexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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